molecular formula C13H12N2O2S B3291024 Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate CAS No. 86932-98-1

Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate

Cat. No. B3291024
CAS RN: 86932-98-1
M. Wt: 260.31 g/mol
InChI Key: UJQXCRZWLVNZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate is a chemical compound that has been studied for its potential applications in various fields . It is a white solid with a melting point of 88–90 °C .


Synthesis Analysis

The synthesis of Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate involves several steps. The cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate (2) in 1,4-dioxane under reflux condition produced the ethyl 2-methylbenzo[d]-imidazo[2,1-b]-thiazole-3-carboxylate (3). The obtained compound 3 was established by 1 H NMR .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate has been characterized by 1 H NMR, 13 C NMR, HPLC and MS spectral analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate include alpha halogenation, cyclization, hydrolysis, condensation and cyclization reaction .


Physical And Chemical Properties Analysis

Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate is a white solid with a melting point of 88–90 °C .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate is involved in the synthesis of various heterocyclic compounds. It is used in the preparation of imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives through reactions with different aminothiazoles and aminobenzothiazoles. This process sometimes leads to unexpected side products, which are also of interest for their structural properties (Abignente et al., 1987).

Anti-Inflammatory and Analgesic Properties

Several studies have focused on the anti-inflammatory and analgesic potential of compounds derived from ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate. For instance, compounds synthesized from this chemical have been tested for their anti-inflammatory activity, indicating potential therapeutic applications (Abignente et al., 1976).

Antimicrobial and Antitubercular Activities

Recent research has shown that derivatives of ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate exhibit antimicrobial and antitubercular activities. These compounds have been screened for their effectiveness against various microbial strains, including Mycobacterium tuberculosis (Samala et al., 2016).

Sensor Applications

Another interesting application of this compound is in the development of sensors. Derivatives of ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate have been used to create sensors for detecting metal ions like In3+ and Zn2+ through fluorescence enhancement. This highlights its potential in analytical chemistry and environmental monitoring (Xu et al., 2020).

Antitumor Potential

While some derivatives of ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate have been explored for antitumor properties, the results have been mixed. Certain studies have found no significant antitumor activity under the conditions employed, indicating the need for further research to explore its potential in cancer treatment (Andreani et al., 1983).

properties

IUPAC Name

ethyl 2-methylimidazo[2,1-b][1,3]benzothiazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-3-17-12(16)11-8(2)14-13-15(11)9-6-4-5-7-10(9)18-13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQXCRZWLVNZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate

Synthesis routes and methods

Procedure details

Subsequently, 6.0 g of 2-methylimidazo[2,1-b]benzothiazole-3-carboxylic acid was suspended in 100 ml of dry dimethylformamide. Under ice cooling, 1.5 g of 60% sodium hydride was added to the suspension. After stirring for 30 minutes, 6.0 g of ethyl iodide was added to the mixture followed by heating at 40° C. overnight. After completion of the reaction, the solvent was removed under reduced pressure. Ether and water were added to the residue, which was fractionated. The residue obtained from the ether phase was crystallized with n-hexane to give 4.0 g of ethyl 2-methylimidazo[2,1-b]benzothiazole-3-carboxylate.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate
Reactant of Route 3
Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate
Reactant of Route 4
Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.